molecular formula C17H14ClF3N4O2 B2866610 3-(2-chlorophenyl)-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 1448056-82-3

3-(2-chlorophenyl)-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2866610
CAS No.: 1448056-82-3
M. Wt: 398.77
InChI Key: XFIVHUSZIZQHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central isoxazole ring substituted at position 3 with a 2-chlorophenyl group and at position 5 with a methyl group. The 4-carboxamide moiety is linked via an ethyl chain to a 3-(trifluoromethyl)-1H-pyrazole group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chlorophenyl and pyrazole moieties may contribute to receptor-binding interactions.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O2/c1-10-14(15(24-27-10)11-4-2-3-5-12(11)18)16(26)22-7-9-25-8-6-13(23-25)17(19,20)21/h2-6,8H,7,9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIVHUSZIZQHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}ClF3_{3}N3_{3}O
  • Molecular Weight : 352.74 g/mol
  • CAS Number : 400076-59-7

This structure features an isoxazole ring, which is known for its diverse biological properties, including anti-inflammatory and immunomodulatory effects.

Research indicates that isoxazole derivatives can interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The specific mechanisms of action for this compound may include:

  • Inhibition of Pro-inflammatory Cytokines : Isoxazole derivatives have been shown to inhibit the production of cytokines such as TNF-α and IL-6, which play crucial roles in inflammation.
  • Modulation of Immune Responses : Some studies suggest that these compounds can regulate immune cell proliferation and differentiation, impacting both humoral and cellular immune responses.

Anti-inflammatory Effects

A study highlighted the anti-inflammatory potential of isoxazole derivatives, noting their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-II. The compound exhibited significant inhibition with an IC50 value indicating strong potency compared to known inhibitors like Celecoxib .

Immunomodulatory Properties

Research on related isoxazole compounds has demonstrated their ability to modulate immune functions. For instance, derivatives have been shown to enhance T-cell maturation and promote lymphocyte proliferation while suppressing excessive inflammatory responses . This suggests a dual role in promoting protective immunity while mitigating harmful inflammation.

Study 1: In Vivo Efficacy

In a murine model of inflammation, the compound was tested for its efficacy in reducing paw edema induced by carrageenan. Results indicated a significant reduction in edema compared to control groups, supporting its anti-inflammatory properties .

Study 2: Cytokine Production

In vitro studies assessed the impact on cytokine production in human peripheral blood mononuclear cells (PBMCs). The compound effectively reduced LPS-induced TNF-α production, demonstrating its potential as an immunosuppressive agent .

Data Table

Biological Activity IC50 Value (μM) Reference
COX-II Inhibition0.011
TNF-α Production InhibitionNot specified
Paw Edema ReductionSignificant Reduction

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Chlorophenyl and Pyrazole Motifs

  • N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide () Structure: Shares a chlorophenyl-substituted isoxazole core but differs in the pyrazole substitution (3,5-dimethyl vs. trifluoromethyl) and the benzyl linkage.
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () Structure: Pyrazole-3-carboxamide with multiple chlorophenyl groups and a pyridylmethyl substituent. Activity: Acts as a cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM), highlighting the role of chlorophenyl groups in receptor binding .

Trifluoromethyl-Containing Analogues

  • Razaxaban () :

    • Structure : Features a trifluoromethylpyrazole carboxamide but with a benzisoxazole P1 ligand.
    • Activity : Potent factor Xa inhibitor (oral bioavailability, high selectivity). The trifluoromethyl group improves permeability and reduces plasma protein binding .
  • 1-(2-Chlorophenyl)−3-{1-[2-(2-chlorophenyl)hydrazinylidene]ethyl}−5-(trifluoromethyl)−1H-pyrazole (5d, ) :

    • Structure : Trifluoromethylpyrazole with dual chlorophenyl groups.
    • Properties : Melting point (125–126°C) and yield (85%) suggest high crystallinity and synthetic efficiency compared to the target compound .

Table 1: Key Properties of Comparable Compounds

Compound Melting Point (°C) Yield (%) Key Functional Groups Biological Activity Reference
Target Compound Not reported Not given Isoxazole, CF₃-pyrazole, chlorophenyl Undisclosed (potential kinase/GPCR)
5d () 125–126 85 CF₃-pyrazole, chlorophenyl Not reported
Razaxaban () Not reported High CF₃-pyrazole, benzisoxazole Factor Xa inhibitor (IC₅₀ < 1 nM)
CB1 Antagonist () Not reported Not given Pyrazole, chlorophenyl CB1 antagonist (IC₅₀ = 0.139 nM)

Table 2: Substituent Impact on Activity

Substituent Role in Activity Example Compounds
Trifluoromethyl (CF₃) Enhances lipophilicity, metabolic stability, and target affinity Target compound, Razaxaban
Chlorophenyl Improves receptor binding via hydrophobic interactions and halogen bonding Target compound,
Pyrazole/Isoxazole core Provides structural rigidity and hydrogen-bonding sites for enzyme/receptor binding Target compound,

Research Implications and Gaps

  • Structural Optimization : The trifluoromethyl and chlorophenyl groups are critical for activity but may increase synthetic complexity (e.g., lower yields in ).
  • Biological Targets : Similar compounds target CB1 receptors () and factor Xa (), suggesting the target compound may interact with GPCRs or serine proteases.
  • Data Gaps: Limited melting point, solubility, or explicit activity data for the target compound hinder direct comparison. Further studies on its pharmacokinetics and target profiling are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.